molecular formula C16H13N5OS2 B11466288 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11466288
M. Wt: 355.4 g/mol
InChI Key: FDVFQWULGIADJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, a methoxyphenyl group, and a triazole-thione moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

The synthesis of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate thieno[2,3-b]pyridine derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes in microorganisms and cancer cells. The triazole-thione moiety plays a crucial role in binding to the active sites of target enzymes, thereby inhibiting their activity and exerting its biological effects .

Comparison with Similar Compounds

When compared to other similar compounds, 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C16H13N5OS2

Molecular Weight

355.4 g/mol

IUPAC Name

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13N5OS2/c1-22-11-7-3-2-6-10(11)21-14(19-20-16(21)23)13-12(17)9-5-4-8-18-15(9)24-13/h2-8H,17H2,1H3,(H,20,23)

InChI Key

FDVFQWULGIADJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.